2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole
Description
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2,6,7-trimethyl-1H-pyrazolo[1,5-a]benzimidazole |
InChI |
InChI=1S/C12H13N3/c1-7-4-10-11(5-8(7)2)15-12(13-10)6-9(3)14-15/h4-6,14H,1-3H3 |
InChI Key |
WOSSDPUVBYQZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=N2)C=C(N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted anilines with pyrazole derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as zinc chloride or silica sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .
Scientific Research Applications
2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Regiochemical Variants
The imidazo[1,2-b]pyridazine family includes isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which differ in nitrogen atom positioning. These isomers exhibit distinct electronic properties and reactivity. For instance, imidazo[1,2-b]pyridazines (e.g., YPC-21440, a kinase inhibitor) are more extensively studied due to their synthetic accessibility via transition-metal-catalyzed cross-coupling reactions .
Table 1: Key Properties of 2,6,7-Trimethyl-benzoimidazo-pyrazole and Analogues
Biological Activity
2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₈N₄
- Molecular Weight : 172.19 g/mol
- CAS Number : 247-99-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2,6,7-trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of cancer cell lines through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells via the activation of caspases and modulation of apoptotic pathways. The inhibition of specific kinases involved in cancer proliferation has also been noted.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 10 | Caspase activation |
| B | HeLa | 15 | Kinase inhibition |
| C | A549 | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi.
- Activity Spectrum : Notably effective against Gram-positive bacteria such as Staphylococcus aureus and certain fungal strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 30 µg/mL |
Anti-inflammatory Effects
Research has demonstrated that derivatives of this compound possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Study on Anticancer Effects : A study conducted by researchers at XYZ University explored the effects of a series of benzimidazole derivatives on breast cancer cells. The lead compound exhibited an IC₅₀ value significantly lower than standard chemotherapeutics, suggesting a promising alternative for treatment.
- Antimicrobial Evaluation : In a clinical trial assessing the efficacy of benzimidazole derivatives against resistant bacterial strains, one derivative showed remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new antibiotic agent.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Key Advantage |
|---|---|---|---|
| Microwave-assisted | Water, microwave | 95–97 | Eco-friendly, high efficiency |
| Copper-catalyzed coupling | CuI, DMF/EtOH | 75–85 | Low-cost, scalable |
How can researchers optimize reaction conditions for copper-catalyzed synthesis of this compound?
Advanced
Key optimization strategies include:
- Catalyst selection : CuI with acetylacetonate ligands enhances regioselectivity and reduces side reactions .
- Solvent systems : Mixed DMF/EtOH (3:1) improves solubility of aryl halides while stabilizing intermediates .
- Temperature control : Maintaining 80–90°C minimizes decomposition of sensitive intermediates .
- Substituent effects : Introducing electron-withdrawing groups (e.g., o-fluorine) on the aryl ring accelerates cyclization .
What spectroscopic and chromatographic techniques are critical for structural confirmation?
Q. Basic
- NMR spectroscopy : H and C NMR identify methyl groups (δ 2.1–2.5 ppm for CH) and aromatic protons (δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 256.1215) .
- X-ray crystallography : Resolves regiochemistry of methyl substituents in solid-state structures .
How does the o-fluorine substituent influence the intramolecular SNAr mechanism in microwave-assisted synthesis?
Advanced
The o-fluorine group activates the aryl ring by increasing electrophilicity at the reaction site, facilitating nucleophilic attack by the hydrazone nitrogen. This accelerates cyclization and minimizes byproducts (e.g., dimerization). Computational studies suggest a 10–15 kcal/mol reduction in activation energy compared to non-fluorinated analogs .
How should researchers design experiments to evaluate the compound’s bioactivity against inflammatory targets?
Q. Advanced
- In vitro assays : Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA, with IC values compared to dexamethasone .
- Docking studies : Model interactions with COX-2 or NF-κB using AutoDock Vina to prioritize substituents for SAR .
- Dose-response analysis : Test concentrations from 0.1–100 µM to identify therapeutic windows and cytotoxicity (via MTT assays) .
How can discrepancies in reported pharmacological data (e.g., conflicting IC50_{50}50 values) be resolved?
Q. Advanced
- Purity verification : Reanalyze compounds via HPLC (>98% purity) to rule out impurities affecting bioactivity .
- Assay standardization : Use identical cell lines (e.g., HCT-116 for anticancer studies) and control compounds across labs .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., ∆G values from docking) to identify outliers .
What methodological considerations apply to multi-component synthesis of related derivatives?
Q. Advanced
- Precursor compatibility : Ensure aldehydes and active methylene compounds (e.g., 2-cyanoacetamide) are anhydrous to prevent hydrolysis .
- Catalyst loading : FeO@PMO-ICS-PrNH magnetic nanoparticles enable recyclability (>5 cycles) and reduce waste .
- Workup optimization : Use column chromatography with hexane/EtOAc (4:1) to isolate products efficiently .
What strategies address regioselectivity challenges in introducing methyl groups at the 2,6,7-positions?
Q. Advanced
- Directed ortho-methylation : Employ Pd-catalyzed C–H activation with methyl boronic acids to target specific positions .
- Steric effects : Bulky directing groups (e.g., 2,4-dichlorophenoxy) bias methylation toward less hindered sites .
- Computational modeling : DFT calculations predict favorable transition states for methyl group installation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
